molecular formula C5H8O4<br>COOH(CH2)3COOH<br>C5H8O4 B031238 Glutaric acid CAS No. 110-94-1

Glutaric acid

Cat. No. B031238
CAS RN: 110-94-1
M. Wt: 132.11 g/mol
InChI Key: JFCQEDHGNNZCLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Production from 5-Aminovaleric Acid: Yang et al. (2019) explored the production of glutaric acid using 5-aminovaleric acid and α-ketoglutaric acid by a whole-cell reaction, achieving high conversion yields. They enhanced the stability and reusability of this system, optimizing various factors for efficient production under harsh conditions (Yang et al., 2019).
  • Efficient Synthesis from l-Glutamic Acid: Zhang et al. (2015) reported a one-pot diazoniation/hydrogenation of l-glutamic acid under aqueous conditions, providing a practical approach for the synthesis of glutaric acid (Zhang et al., 2015).

Molecular Structure Analysis

Glutaric acid (C3H6(COOH)2) forms infinite molecular chains linked by double hydrogen bonds in its crystalline state. Studies by Grip and Samuelsen (1984) revealed that the β-modification of crystalline glutaric acid shows anomalies in the lattice vibrational region, indicating a unit cell reduction and crystalline disorder during its transition to the α-modification (Grip & Samuelsen, 1984).

Chemical Reactions and Properties

Glutaric acid can be produced chemically via the ring-opening of butyrolactone followed by hydrolysis. It is also produced through lysine degradation pathways in microorganisms. Hong et al. (2018) introduced gabTD genes from B. subtilis to E. coli for a whole cell biocatalytic approach, achieving high conversion yields of glutaric acid from 5-aminovaleric acid (Hong et al., 2018).

Physical Properties Analysis

The physical properties of glutaric acid, such as its crystalline structure, have been extensively studied. The research by Macgillavry, Hoogschagen, and Sixma (1948) showed that glutaric acid exhibits a torsion in its molecules due to axial symmetry, possibly contributing to its higher energy content. This torsion is believed to influence the physical properties of the acid (Macgillavry et al., 1948).

Scientific Research Applications

  • Bioplastics Production : Glutaric acid serves as a building block for bioplastics. It can be synthesized from 5-aminovaleric acid using α-ketoglutaric acid, demonstrating its potential in biotechnology and materials science (Yang et al., 2020).

  • Polymer Synthesis : In the synthesis of commercial polymers, glutaric acid is a key building block chemical for polyesters and polyamides, highlighting its importance in chemical engineering and materials science (Han, Kim, & Lee, 2020).

  • Medical Applications : Glutaric acid plays a role in the management of glutaric aciduria type 1, a disorder where early intensive management can potentially prevent cerebral palsy. This underscores its significance in medical research and patient care (Monavari & Naughten, 2000).

  • Biochemical Industry : Its applications extend to the biochemical industry where it's produced through fermentation and bioconversion processes, indicating its versatility in biochemical engineering (Yang et al., 2019).

  • Neuropathogenesis Research : Research on glutaric aciduria type I has revealed its involvement in excitotoxic mechanisms, implicating metabolites like quinolinic acid and 3-hydroxyglutaric acid in neurological disorders (Varadkar & Surtees, 2004).

  • Genetic Disease Studies : Glutaric acidemia type 1, caused by a deficiency of glutaryl-CoA dehydrogenase, leads to brain atrophy and acute dystonia. This highlights its role in genetic research and understanding metabolic disorders (Hedlund, Longo, & Pasquali, 2006).

  • Nutritional Therapy : In glutaric acidemia, specific nutritional therapies have been effective, demonstrating the potential of dietary interventions in treating genetic diseases (Li et al., 2021).

  • Neurotoxicity Studies : Studies on glutaric aciduria type I have also explored the role of glutaric acid in neurotoxicity, contributing to our understanding of neuropathogenesis (Kölker et al., 2006).

Safety And Hazards

Glutaric acid may cause irritation to the skin and eyes . Acute hazards include the fact that this compound may be harmful by ingestion, inhalation, or skin absorption .

Future Directions

The global glutaric acid market is poised for substantial growth, with an anticipated value of US$ 5.3 Billion in 2022 and a projected Compound Annual Growth Rate (CAGR) of 5% from 2022 to 2032, ultimately reaching US$ 8.63 Billion . This surge is attributed to the expanding applications of glutaric acid across diverse end-use industries, including healthcare, personal care, cosmetics, and more .

properties

IUPAC Name

pentanedioic acid
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InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)
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InChI Key

JFCQEDHGNNZCLN-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)CC(=O)O
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Molecular Formula

C5H8O4, Array
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Related CAS

13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt)
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DSSTOX Substance ID

DTXSID2021654
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Molecular Weight

132.11 g/mol
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Physical Description

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS.
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Boiling Point

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9
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Density

1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³
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Vapor Pressure

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg]
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Product Name

Glutaric acid

Color/Form

LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS

CAS RN

110-94-1
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Melting Point

207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glutaric acid
Reactant of Route 2
Glutaric acid
Reactant of Route 3
Glutaric acid
Reactant of Route 4
Glutaric acid
Reactant of Route 5
Reactant of Route 5
Glutaric acid
Reactant of Route 6
Glutaric acid

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